molecular formula C6H4Cl3NO B023288 4-Chloropyridine-2-carbonyl chloride hydrochloride CAS No. 51727-15-2

4-Chloropyridine-2-carbonyl chloride hydrochloride

Cat. No. B023288
CAS RN: 51727-15-2
M. Wt: 212.5 g/mol
InChI Key: HJQLQTVZSPAUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Chloropyridine-2-carbonyl chloride hydrochloride involves several key steps, starting from basic pyridine derivatives. For instance, 2-amino-N'-arylbenzamidines can be converted into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig's base, demonstrating a one-step synthesis approach (Mirallai, Manos, & Koutentis, 2013).

Scientific Research Applications

  • Polymerization and Formation of Pyridine Derivatives : The polymerization of 4-chloropyridine can produce 4-hydroxypyridine, N(4′-pyridyl)-4-pyridone, and other picrates derived from compounds with multiple pyridine rings (Wibaut & Broekman, 2010). Additionally, 4-chloropyridine can yield various pyridyl-pyridinium compounds, showcasing its versatility in chemical synthesis (Wibaut & Broekman, 2010).

  • Enhancement of Catalytic Activity : Nitrogen-doping of activated carbon supports, used in Pd catalysts, can enhance the hydrodechlorination activity, which is beneficial for faster degradation of substances like 4-chlorophenol (Ruiz-Garcia et al., 2020).

  • Environmental Remediation : The degradation of 4-chlorophenol in acidic solutions can be accelerated by processes like electro-Fenton, photoelectro-Fenton, and peroxi-coagulation, with photoelectro-Fenton being particularly efficient for organic carbon removal (Brillas, Sauleda & Casado, 1998).

  • Synthesis of Novel Compounds : Various studies demonstrate the synthesis of novel compounds using derivatives of 4-chloropyridine, indicating its utility in creating new molecules with potential applications in fields like pharmaceuticals and materials science. Examples include the synthesis of novel substituted pyridine linked triazole derivatives (Xiao-lin, 2012) and 1,4-disubstituted 2-oxopyrrolidines (Valenta et al., 1994).

  • Insecticidal and Fungicidal Activities : Certain derivatives synthesized using 4-chloropyridine demonstrate insecticidal and fungicidal activities, suggesting potential applications in agriculture and pest control (Xiao-lin, 2012); (Xiao-lin, 2013).

  • Organic Synthesis and Catalysis : 4-Chloropyridine-2-carbonyl chloride hydrochloride also finds utility in organic synthesis, such as in the formation of organopalladium(II) complexes, which have potential applications in catalysis (Isobe et al., 1986), and as a catalyst in acylation reactions (Liu et al., 2014).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Personal protective equipment and face protection should be worn when handling this compound. It should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-chloropyridine-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQLQTVZSPAUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625451
Record name 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-2-carbonyl chloride hydrochloride

CAS RN

51727-15-2
Record name 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropyridine-2-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloropyridine-2-carbonyl chloride hydrochloride
Reactant of Route 3
4-Chloropyridine-2-carbonyl chloride hydrochloride
Reactant of Route 4
4-Chloropyridine-2-carbonyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Chloropyridine-2-carbonyl chloride hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Chloropyridine-2-carbonyl chloride hydrochloride

Citations

For This Compound
6
Citations
Ž Babić, M Crkvenčić, Z Rajić, AM Mikecin, M Kralj… - Molecules, 2012 - mdpi.com
… (72 C, 16 h, nitrogen atmosphere), chlorination of the pyridine ring at the para-position occurred as well and the final product was 4-chloropyridine-2-carbonyl chloride hydrochloride (1). …
Number of citations: 15 www.mdpi.com
WF Zhu, CJ Wu, S Xu, W Li, HH Fang… - Advanced Materials …, 2014 - Trans Tech Publ
… The toluene solution with the crude 4-chloropyridine-2-carbonyl chloride hydrochloride is added to such a degree that the temperature of the reaction mixture does not exceed 20℃. …
Number of citations: 5 www.scientific.net
TT Huang, YC Huang, XY Qing, Y Xia, X Luo, TH Ye… - Molecules, 2012 - mdpi.com
… Preparation of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride (4) 4-Chloropyridine-2-carbonyl chloride hydrochloride was prepared according to the reported method. Thionyl …
Number of citations: 4 www.mdpi.com
A Marrari, S George - Drugs of the Future, 2011 - access.portico.org
… Chlorination of picolinic acid (I) with SOCl2 in the presence of DMF at 72 C gives 4-chloropyridine-2-carbonyl chloride hydrochloride (II), which is then esterified with MeOH to afford the …
Number of citations: 2 access.portico.org
JD Dietrich - 2008 - search.proquest.com
… 2.2) was generated starting from picolinic acid (18) which was heated to 80oC in the presence of Vilsmeier reagent for 16 h to afford 4chloropyridine-2-carbonyl chloride hydrochloride. …
Number of citations: 2 search.proquest.com
D Bankston, J Dumas, R Natero, B Riedl… - … process research & …, 2002 - ACS Publications
Urea 3 (BAY 43-9006), a potent Raf kinase inhibitor, was prepared in four steps with an overall yield of 63%. Significant process research enabled isolation of each intermediate and …
Number of citations: 156 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.